molecular formula C14H11ClN2O B2792928 3-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine CAS No. 138023-10-6

3-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B2792928
CAS No.: 138023-10-6
M. Wt: 258.71
InChI Key: HKIYOGUMCXKKRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a chloro group at the third position and a methoxyphenyl group at the second position of the imidazo[1,2-a]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with 4-methoxybenzaldehyde in the presence of a suitable catalyst, followed by chlorination. The reaction conditions typically involve the use of a solvent such as ethanol or acetonitrile and a catalyst like p-toluenesulfonic acid or acetic acid. The reaction mixture is heated under reflux for several hours to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds followed by their subsequent transformation into the target compound. The process may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in various applications .

Scientific Research Applications

3-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine: Lacks the chloro group at the third position.

    3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine: Contains a bromo group instead of a chloro group.

    2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring

Uniqueness

3-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of both the chloro and methoxyphenyl groups, which contribute to its distinct chemical and biological properties. The chloro group enhances its reactivity in substitution reactions, while the methoxyphenyl group imparts specific biological activities .

Properties

IUPAC Name

3-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c1-18-11-7-5-10(6-8-11)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIYOGUMCXKKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601325661
Record name 3-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666213
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

138023-10-6
Record name 3-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.